Cas no 1955518-72-5 (N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid)

1955518-72-5 structure
Productnaam:N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid
CAS-nummer:1955518-72-5
MF:C10H16F6N2O3
MW:326.236063957214
MDL:MFCD29991322
CID:4631306
PubChem ID:121553931
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid
-
- MDL: MFCD29991322
- Inchi: 1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7)
- InChI-sleutel: VPCHCTCQQZPAKW-UHFFFAOYSA-N
- LACHT: C(F)(F)(F)C(=O)O.N(C(=O)C(F)(F)F)CCCCCCN
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261115-0.1g |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95.0% | 0.1g |
$49.0 | 2025-02-20 | |
Enamine | EN300-261115-5.0g |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95.0% | 5.0g |
$675.0 | 2025-02-20 | |
Ambeed | A1083341-1g |
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 1g |
$189.0 | 2024-04-22 | |
1PlusChem | 1P01C58E-50mg |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 50mg |
$101.00 | 2024-06-17 | |
1PlusChem | 1P01C58E-2.5g |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 2.5g |
$485.00 | 2024-06-17 | |
1PlusChem | 1P01C58E-5g |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 5g |
$897.00 | 2024-06-17 | |
A2B Chem LLC | AW45470-100mg |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 100mg |
$87.00 | 2024-04-20 | |
A2B Chem LLC | AW45470-1g |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 1g |
$186.00 | 2024-04-20 | |
1PlusChem | 1P01C58E-100mg |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95% | 100mg |
$119.00 | 2024-06-17 | |
Enamine | EN300-261115-0.25g |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid |
1955518-72-5 | 95.0% | 0.25g |
$70.0 | 2025-02-20 |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid Gerelateerde literatuur
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
1955518-72-5 (N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid) Gerelateerde producten
- 948645-14-5(N-Cyclopropyl-3,5-difluorobenzamide)
- 936-99-2(3-tert-butylcyclohexan-1-one)
- 1225509-83-0(3-(4-tert-Butyl-phenyl)-dihydro-furan-2,5-dione)
- 32563-81-8(N-(1H-imidazol-4-ylmethyl)aniline)
- 2228303-74-8(3-Amino-2-(4-ethynylphenyl)propanoic acid)
- 2171804-05-8(6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-3-amine)
- 1804493-82-0(4-Cyano-2-(difluoromethyl)-5-hydroxypyridine-3-carboxaldehyde)
- 385383-47-1((E)-N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine)
- 135108-48-4(5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile)
- 1806940-00-0(3-(Chloromethyl)-4-(difluoromethyl)-6-hydroxy-2-nitropyridine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1955518-72-5)N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):170.0/465.0